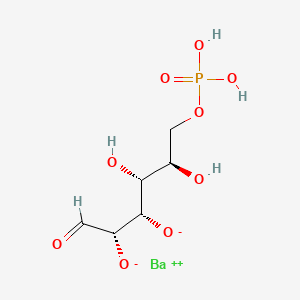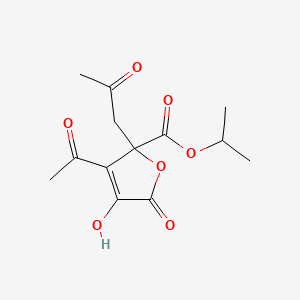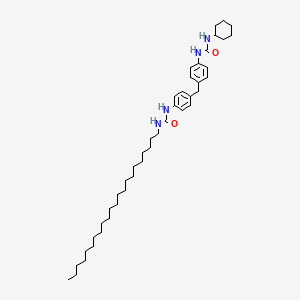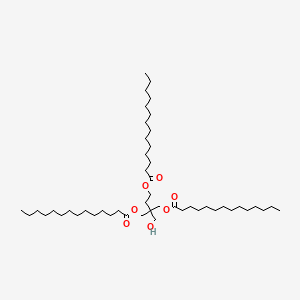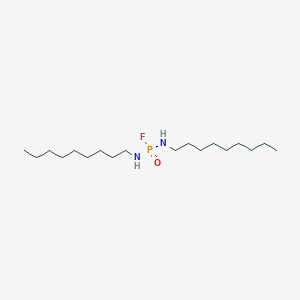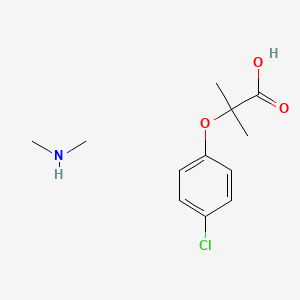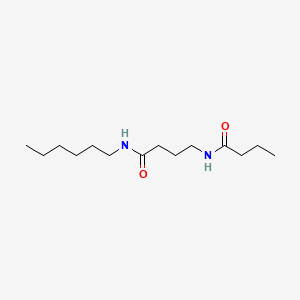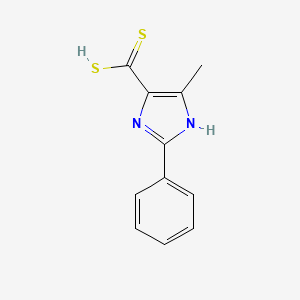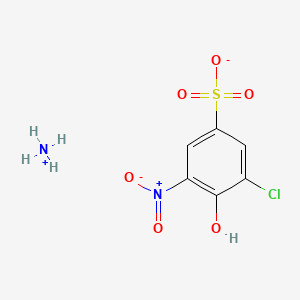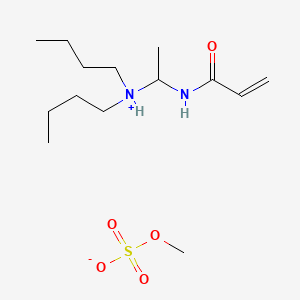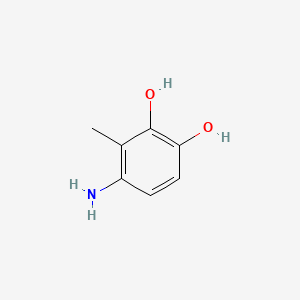
4-Amino-3-methylpyrocatechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methylpyrocatechol is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyrocatechol, featuring an amino group at the 4-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylpyrocatechol typically involves the nitration of 3-methylcatechol followed by reduction. The nitration step introduces a nitro group at the 4-position, which is subsequently reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methylpyrocatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions typically target the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products.
Reduction: The primary amine remains unchanged.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-3-methylpyrocatechol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-methylpyrocatechol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can undergo redox reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methylphenol
- 4-Amino-3-methylbenzoic acid
- 4-Amino-3-methylbenzyl alcohol
Uniqueness
4-Amino-3-methylpyrocatechol is unique due to its specific substitution pattern on the pyrocatechol ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
93940-92-2 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4-amino-3-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H9NO2/c1-4-5(8)2-3-6(9)7(4)10/h2-3,9-10H,8H2,1H3 |
InChI Key |
BZWJOZNPOSYQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



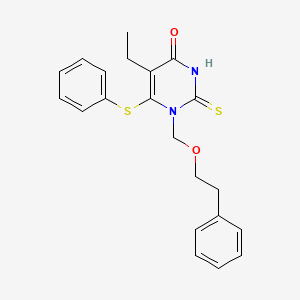

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
